molecular formula C8H18O B049919 6-Methyl-2-heptanol CAS No. 4730-22-7

6-Methyl-2-heptanol

Cat. No. B049919
CAS RN: 4730-22-7
M. Wt: 130.23 g/mol
InChI Key: FCOUHTHQYOMLJT-UHFFFAOYSA-N
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Description

"6-Methyl-2-heptanol" is an organic compound belonging to the class of alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. In organic chemistry, the structural nuances and substituent positions significantly influence the compound's physical, chemical, and reactive properties.

Synthesis Analysis

The synthesis of compounds similar to "6-Methyl-2-heptanol" often involves routes that introduce or manipulate methyl and hydroxyl functional groups on a heptane backbone. For example, a new synthesis approach for 2-substituted 6-endo-(methylthio)bicyclo[2.2.1]heptanes has been presented, showcasing the adaptability of synthesis methods for compounds with specific substituent patterns (Glass, Sabahi, & Singh, 1992).

Molecular Structure Analysis

The molecular structure of compounds within this family is critical for understanding their physical and chemical behaviors. X-ray crystallography techniques have been employed to determine the crystal and molecular structure of related compounds, providing insights into the conformational and stereochemical arrangements (Takeda, Kaiya, Yasuoka, & Kasai, 1978).

Scientific Research Applications

  • Understanding Supramolecular Structures and Pressure Effects :

    • 4-methyl-3-heptanol's Debye process, which is related to dielectric relaxation, has been studied under high pressures. The study helps understand the formation of hydrogen-bonded supramolecular structures under different conditions (Pawlus et al., 2013).
  • Dielectric Properties and Liquid Structure Analysis :

    • The complex relative permittivity of heptanol isomers, including 3-methyl-2-hexanol and 2-methyl-2-hexanol, has been measured to understand their liquid structure and dielectric relaxation. Such studies provide insights into the molecular arrangement and dynamics of similar substances (Vij, Scaife & Calderwood, 1981).
  • Fragrance Material Reviews :

    • 2,6-dimethyl-2-heptanol has been reviewed for its toxicologic and dermatologic properties as a fragrance ingredient. These studies contribute to the understanding of safety and application in consumer products (Mcginty et al., 2010).
  • Fuel and Combustion Research :

    • Studies have been conducted on n-heptanol-methyl oleate mixtures to understand their combustion and emission characteristics in diesel engines, indicating potential applications of heptanol derivatives as biofuel components or additives (El-Seesy, He & Kosaka, 2021).
  • Chemical Synthesis and Biological Activity :

    • The synthesis of different stereoisomers of 4-methyl-3-heptanol has been explored for their roles as components of aggregation pheromones in insects, indicating applications in pest management or ecological research (Zada et al., 2004).

Safety And Hazards

6-Methyl-2-heptanol is a combustible liquid . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

6-methylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-7(2)5-4-6-8(3)9/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOUHTHQYOMLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871096
Record name 2-Methylheptan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-heptanol

CAS RN

4730-22-7
Record name 6-Methyl-2-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4730-22-7
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Record name 6-Methylheptan-2-ol
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Record name 6-Methyl-2-heptanol
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Record name 2-Methylheptan-6-ol
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Record name 6-methylheptan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
250
Citations
M Kawakami, A Kobayashi - Journal of Agricultural and Food …, 1991 - ACS Publications
Volatile components of green mate and roasted mate produced in South America were analyzed by gas chromatography and gas chromatography/mass spectrometry. The aroma …
Number of citations: 98 pubs.acs.org
CE Schwarz, FCN Fourie, JH Knoetze - The Journal of Supercritical Fluids, 2009 - Elsevier
… In 4-methyl-3-heptanol the hydroxyl group is further away from the end of the molecule and the methyl group is closer to the hydroxyl group compared to 6-methyl-2-heptanol. Both …
Number of citations: 16 www.sciencedirect.com
E Kiehlmann, RJ Bianchi… - Canadian Journal of …, 1969 - cdnsciencepub.com
… Clemmensen reduction of 1,1,1-trichloro-2-hydroxy-6-methyl-4-heptanone (6) does not yield the expected 1,1,1-trichloro-6-methyl-2-heptanol; instead, 1,1-dichloro-6-methyl-1-hepten-4-…
Number of citations: 6 cdnsciencepub.com
WE Doering, RW Young - Journal of the American Chemical …, 1952 - ACS Publications
… 2 The relationship of 2-butanol and 6-methyl-2-heptanol, one of the pairs used in this study has been established by chemical methods through 4-hydroxypentanoic acid by Levene and …
Number of citations: 29 pubs.acs.org
A Loubatières - … DE PHARMACODYNAMIE ET …, 1951 - ARCH INT PHARMACODYNAMIE …
Number of citations: 16
E Coraboeuf, J Boistel - … ET DE SES …, 1953 - MASSON EDITEUR 120 BLVD …
Number of citations: 5
J Garrett - ARCHIVES INTERNATIONALES DE …, 1954 - ARCH INT PHARMACODYNAMIE …
Number of citations: 3
A Loubatières, P Bouyard - JOURNAL DE …, 1950 - MASSON EDITEUR 120 BLVD …
Number of citations: 2
G Giraud, A Loubatiéres… - Presse …, 1950 - MASSON EDITEUR 21 STREET …
Number of citations: 8
J GARRETT - … DE PHARMACODYNAMIE ET DE …, 1954 - ARCH INT PHARMACODYNAMIE …
Number of citations: 1

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